Lucidinprimeveroside
Overview
Description
Lucidinprimeveroside is a natural compound that is found in various plant species. It is a flavonoid glycoside that has gained significant attention due to its potential therapeutic properties. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Quantitative Analysis
Lucidin primeveroside is used in the quantitative analysis of anthraquinone derivatives in extracts from Rubia tinctorum L. roots and rhizomes . A new express and standard-free method for the qualitative and quantitative analysis of ruberythric acid and lucidin-3-primeveroside by 1H NMR spectroscopy has been developed .
Extraction and Isolation
Lucidin primeveroside can be extracted from Rubia tinctorum L. using ethanol as the solvent . The extraction process yields four anthraquinone compounds: lucidin primeveroside, ruberythric acid, alizarin, and lucidin-ω-ethyl ether .
Crystal Structure Elucidation
The crystal structure of lucidin primeveroside has been recorded for the first time . This is also the first known crystal structure of a glycoside containing an anthraquinone moiety .
Pharmaceutical Reference
Lucidin primeveroside is used as a reference substance in pharmaceutical research . It is supplied with certified chromatographic purity .
Natural Dye Analysis
Lucidin primeveroside is a major compound in Rubia tinctorum L., which has been used as a natural red dye source for over 2000 years .
Anthraquinone Derivative
Lucidin primeveroside is an anthraquinone derivative . Anthraquinones are a class of naturally occurring phenolic compounds that have a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
properties
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-12-14(5-11-16(19(12)31)18(30)10-4-2-1-3-9(10)17(11)29)39-26-24(36)22(34)21(33)15(40-26)8-38-25-23(35)20(32)13(28)7-37-25/h1-5,13,15,20-28,31-36H,6-8H2/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNRXOMCYTFJF-WFLOGZPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952155 | |
Record name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucidin primeveroside | |
CAS RN |
29706-59-0 | |
Record name | Lucidin primeveroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29706-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucidin 3-O-beta-primveroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key finding regarding Lucidinprimeveroside's interaction with DNA in the study?
A1: The research demonstrates that Lucidinprimeveroside, similar to its aglycone Lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone), can form adducts with DNA both in vitro and in vivo. This was observed in primary rat hepatocytes treated with a glycoside mixture containing Lucidinprimeveroside and in multiple organs (liver, kidney, duodenum, and colon) of mice orally administered the glycoside mixture []. This suggests potential genotoxicity of this compound.
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